molecular formula C11H17N3O4S B3069055 n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide CAS No. 1083357-44-1

n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide

Cat. No.: B3069055
CAS No.: 1083357-44-1
M. Wt: 287.34 g/mol
InChI Key: YBNYZUAUOSLDSZ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Chemical Interactions

  • Antihypertensive Properties : N-Methanesulfonyl derivatives of β-phenethylamine, a category that includes compounds structurally related to n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide, have been reported to lower blood pressure in hypertensive rats (Foye, Anderson, & Sane, 1971).

  • Fragmentation Patterns in Mass Spectrometry : The fragmentation of N-(2-nitrophenyl)-methanesulfonamide and its derivatives upon electron ionization has been studied. These compounds, closely related to the chemical , exhibit unique fragmentation patterns that are critical for understanding their chemical behavior (Danikiewicz, 1997).

  • Carbonic Anhydrase Inhibition : Derivatives of thiadiazole methanesulfonamide, structurally similar to the chemical , have shown potent inhibition of certain carbonic anhydrase isozymes. This suggests potential biomedical applications in situations where selective inhibition of specific isozymes is desired (Temperini et al., 2008).

  • Chemical Synthesis and Structure Analysis : N-(4-Nitrophenyl)methanesulfonamide, a compound structurally related to the subject chemical, has been structurally analyzed, revealing insights into its molecular conformation and potential interactions during chemical reactions (Gowda, Foro, & Fuess, 2007).

  • Polymerization and Material Science Applications : A novel polymer synthesized from derivatives of methanesulfonamide, including compounds similar to this compound, demonstrates the potential of these chemicals in material science, especially in creating light-switchable polymers (Sobolčiak et al., 2013).

  • Structural Analysis in Crystallography : Detailed structural and supramolecular analyses of derivatives of N-(2-nitrophenyl)-methanesulfonamide have been conducted, contributing to a deeper understanding of molecular interactions and crystal packing in these compounds (Jacobs, Chan, & O'Connor, 2013).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(3-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-13(2)7-6-12-19(17,18)9-10-4-3-5-11(8-10)14(15)16/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNYZUAUOSLDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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